AdPEDR
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Overview
Description
AdPEDR is a small molecular drug primarily indicated for the treatment of exudative age-related macular degeneration . The compound has a complex structure with the molecular formula C38H41IN14O9 . It is known for its potent inhibitory effects on angiogenesis, making it a promising candidate for therapeutic applications in ocular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AdPEDR involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions . The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity . Detailed synthetic routes are often proprietary and may involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under stringent quality control measures . The process involves the optimization of reaction conditions to maximize yield and minimize impurities . Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
AdPEDR undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
AdPEDR has a wide range of scientific research applications, including:
Mechanism of Action
AdPEDR exerts its effects by inhibiting the activity of pigment epithelium-derived factor (SERPINF1), a protein involved in angiogenesis . The compound binds to specific molecular targets, disrupting signaling pathways that promote the formation of new blood vessels . This mechanism makes it effective in treating conditions characterized by abnormal blood vessel growth .
Comparison with Similar Compounds
AdPEDR is unique in its structure and mechanism of action compared to other angiogenesis inhibitors . Similar compounds include:
Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor (VEGF).
Ranibizumab: A monoclonal antibody fragment that also targets VEGF.
Aflibercept: A fusion protein that acts as a decoy receptor for VEGF.
This compound’s distinct molecular structure and target specificity provide advantages in terms of efficacy and safety .
Properties
Molecular Formula |
C38H41IN14O9 |
---|---|
Molecular Weight |
964.7 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C20H22N8O5.C18H19IN6O4/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)/t13-;12-,13+,14-,18+/m00/s1 |
InChI Key |
BDNQEWFVMDIRTE-VXJTWHGRSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O.CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O.CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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